molecular formula C7H12O B026844 4-Heptyn-2-ol CAS No. 19781-81-8

4-Heptyn-2-ol

Cat. No. B026844
CAS RN: 19781-81-8
M. Wt: 112.17 g/mol
InChI Key: CXVIEBMEWKSONY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Heptyn-2-ol often involves complex reactions that incorporate various functional groups and can lead to the formation of novel structures. For example, the synthesis of oligomers containing specific residues such as trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one showcases the intricate methods used in constructing compounds with precise molecular configurations (Blackwell et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of compounds like 4-Heptyn-2-ol. The crystallographic study of similar compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, provides insights into their structural characteristics, including intermolecular hydrogen bonding patterns and molecular geometries (Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Heptyn-2-ol or similar molecules can result in various products depending on the reactants and conditions. For instance, the synthesis and reactivity of oligo-4-aminopyridine, achieved through oxidative polycondensation, illustrate the potential for creating diverse molecular structures with specific functionalities (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties of compounds like 4-Heptyn-2-ol, including melting points, boiling points, and solubility, are determined by their molecular structure. The study of 4-(heptyloxy)-N-(aryl)benzaldimin-2-ols provides information on their liquid-crystalline properties, which are influenced by molecular polarizability and the length of alkyl radicals (Galyametdinov & Ivanova, 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 4-Heptyn-2-ol and related molecules can be significantly varied. The creation of stable cationic species through chemical oxidations of oligomers showcases the manipulation of chemical properties for specific applications (Lin et al., 2011).

Scientific Research Applications

  • Synthesis of Macrocyclic Helical Peptides : 4-Heptyn-2-ol is utilized in the synthesis of macrocyclic helical peptides. This process involves ring-closing metathesis of olefinic peptides, which contributes significantly to peptide research (Blackwell et al., 2001).

  • Drug Development Research : It plays a role in drug development research for therapeutic oligonucleotides. These oligonucleotides can interfere with biomolecules such as antisense gapmer, steric block, splice-switching, and short interfering RNA drugs (Smith & Zain, 2019).

  • Synthesis of Tetrahydropyran Derivatives : The compound is used in synthesizing tetrahydropyran derivatives, showcasing a preference for endo mode cyclization over exo mode cyclization (Mukai et al., 2001).

  • Interfacing Operator in Laboratory Reagents : 4-(4-N-Hexyloxyphenyl)-2-methyl-3-butyn-2-ol, a derivative, serves as an interfacing operator for laboratory reagents, with optical parameters corresponding to urea (Praveenkumar et al., 2021).

  • Semiochemical for Termites : It acts as a candidate trail-following semiochemical for several termite species (Argenti et al., 1994).

  • Enzymatic Esterification : The enzymatic enantioselective esterification of 4-Heptyn-2-ol by Pseudomonas lipase in an organic solvent yields (S)-4-methyl-1-heptyn-4-en-3-ol with 99% enantiose (Mitsuda & Nabeshima, 2010).

  • Synthesis of 1,4-Alkadiynes : It is involved in the synthesis of 1,4-alkadiynes using 1-heptyne, 2-propyn-1-ol, or methyl 5-hexynoate, tolerating sensitive functional groups in reacting components (Lapitskaya et al., 1993).

  • Anti-Peroxyl Radical Activity : 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, including 4-Heptyn-2-ol, exhibit anti-peroxyl radical activity comparable to linalool (Stobiecka et al., 2016).

  • Synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene : 4-Heptyn-2-ol can be transformed into 4-acetoxy-2-propyltetrahydrothiophene via a three-step synthesis process (Ma et al., 2015).

  • Characteristic Component of Banana Flavor : Z-hepten-2-ol and its acetate, closely related to 4-Heptyn-2-ol, are characteristic components of banana flavor, with high enantiomeric excesses in favor of the (S)-configuration isomers (Schubert & Mosandl, 1992).

Safety And Hazards

“4-Heptyn-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . When handling this chemical, it is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

hept-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVIEBMEWKSONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941570
Record name Hept-4-yn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 4-Heptyn-2-ol
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Product Name

4-Heptyn-2-ol

CAS RN

19781-81-8
Record name 4-Heptyn-2-ol
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Record name Hept-4-yn-2-ol
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Record name Hept-4-yn-2-ol
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Record name Hept-4-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
XJ Wei, YS Zhang, BG Liu - Advanced Materials Research, 2012 - Trans Tech Publ
… By comparing with NIST mass spectral database, 11 flavor compounds including caryophyllene, 9, 12-Octadecadienoic acid, 4-Heptyn-2-ol, were identified. The obtained results could …
Number of citations: 0 www.scientific.net
YY Cui, CX Yang, XP Yan - ACS applied materials & interfaces, 2020 - ACS Publications
… MON-TGC coated capillary column showed good separation for 4-heptyn-2-ol, 4-pentyn-2-ol, … The retention time’s precisions (RSDs, %) of replicate separations of 4-heptyn-2-ol for intra-…
Number of citations: 37 pubs.acs.org
M Ibrahim, X Du, M Agarwal, G Hardy, M Abdulhussein… - Plants, 2018 - mdpi.com
… The results demonstrate that some volatiles, such as 4-Heptyn-2-ol, Phenyl methyl ether and 3-Methyl-apopinene, increased with increasing doses of BA; these compounds are aroma …
Number of citations: 3 www.mdpi.com
ZM Wang, CX Yang, XP Yan - Journal of Chromatography A, 2019 - Elsevier
… -2-en-1-ol, 2-phenylpropanenitrile, 1-phenyl-1-butanol, 1-phenyl-1-pentanol, 1-phenyl-2-butanol, cyclopropyl(phenyl)methanol, 2-phenylbutyronitrile, 3-butyn-2-ol and 4-heptyn-2-ol …
Number of citations: 13 www.sciencedirect.com
L Schmieder-van de Vondervoort, S Bouttemy… - Synlett, 2002 - thieme-connect.com
… 4-Heptyn-2-ol (internal alkyne group) and 5-hexyn-3-ol (terminal alkyne group) are … [7a] [8] Formation of the allenic isomerization product during the oxidation of 4-heptyn-2-ol could be …
Number of citations: 26 www.thieme-connect.com
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
ML Poutsma, PA Ibarbia - Journal of the American Chemical …, 1971 - ACS Publications
… , Crandall and coworkers11 reported that aliene 8 reacted with acetic acid-sulfuric acid to produce a mixture of 2,3,3,6-tetramethyl-l-hepten-4-yne (9), 2,3,3,6-tetramethyl-4-heptyn-2-ol (…
Number of citations: 94 pubs.acs.org
FA Pasha, HK Srivastava, A Srivastava… - QSAR & …, 2007 - Wiley Online Library
The Quantitative Structure–Toxicity Relationship (QSTR) models of various derivatives of phenols, alcohols, esters, aldehydes and ketones have been made with the help of …
Number of citations: 36 onlinelibrary.wiley.com
AM Ferretti, A Ponti, G Molteni - Tetrahedron Letters, 2015 - Elsevier
… A further finding is related to the lack of reactivity of the internal dipolarophiles 4-heptyn-2-ol and dimethyl acetylenedicarboxylate (DMAD). The behaviour of propargyl bromide (Table 2, …
Number of citations: 36 www.sciencedirect.com
JG Millar, AC Oehlschlager - The Journal of Organic Chemistry, 1984 - ACS Publications
Three macrolide aggregation pheromones for Cryptolestes pusillus, Cryptolestes turcicus, and Oryzaephilus mercator were synthesized stereoselectively from acyclic precursors. The …
Number of citations: 64 pubs.acs.org

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